![molecular formula C12H8Na2O5S2 B3023485 Disodium;4-(4-sulfinatophenoxy)benzenesulfinate CAS No. 54617-06-0](/img/structure/B3023485.png)
Disodium;4-(4-sulfinatophenoxy)benzenesulfinate
Overview
Description
The compound Disodium;4-(4-sulfinatophenoxy)benzenesulfinate is a chemical species that can be inferred to have relevance in the field of organic chemistry, particularly in reactions involving phenolate anions. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and applications of this compound.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted polyfluorinated benzenes with phenolate anions. For instance, the reaction of 4-substituted-polyfluorinated-[(difluoromethyl)sulfinyl]benzenes with sodium phenolate can lead to the formation of phenoxy derivatives, which share a similar sulfinate group to this compound . This suggests that the synthesis of this compound might also involve a reaction with phenolate anions, potentially under conditions that favor the formation of sulfinatophenoxy substituents.
Molecular Structure Analysis
The molecular structure of this compound can be speculated to include a benzenesulfinate core with sulfinatophenoxy substituents. The presence of disodium suggests that the compound is a salt, which may enhance its solubility in polar solvents. Quantum chemical calculations, as mentioned in the context of related compounds, could provide insights into the electronic structure and stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound can be anticipated to be influenced by the presence of the sulfinatophenoxy groups. In the case of similar compounds, reactions with phenolate anions can lead to various substitution patterns depending on the substituents and reaction conditions . Therefore, this compound may also undergo substitution reactions with nucleophiles, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, we can infer from related compounds that it may exhibit good solubility in polar solvents due to its ionic nature. The compound might also show interesting electrochemical properties, as seen with the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, which has been proposed as an anode material for rechargeable sodium-ion batteries . This suggests that this compound could potentially have applications in energy storage systems.
Scientific Research Applications
Polymer Science Applications
Synthesis of Sulfonated Polymers :Sulfonated poly(phthalazinone ether sulfone)s with high molecular weight have been directly prepared for use in Proton Exchange Membrane Fuel Cell (PEMFC) applications. These ionomers exhibit low swelling due to intermolecular hydrogen bonds, showcasing their potential in energy conversion devices (Xiao et al., 2002).
Proton Exchange Membranes :A series of fluorinated sulfonated polytriazoles, synthesized using a novel diazide monomer, demonstrated high molecular weights, good film-forming capabilities, and low water uptake. These materials are promising for proton exchange membrane applications due to their high thermal and chemical stabilities, showcasing advancements in membrane technology for fuel cells (Singh et al., 2014).
Environmental Chemistry Applications
Degradation of Sulfonated Aromatic Compounds :The radiolytic degradation of sulfonated aromatic compounds in aqueous solutions was studied, emphasizing the effective removal of these pollutants from water. This research highlights the potential of Co60 irradiation in treating wastewater containing sulfonated compounds, contributing to environmental protection (Alkhuraiji, 2019).
Materials Engineering Applications
Catalysis :A practical synthesis of disulfonated phosphine for biphasic catalysis was described, providing a reliable method to prepare water-soluble phosphines. This contributes to the development of more efficient catalytic processes in chemical synthesis (Thorpe et al., 2000).
Biochar Catalysts for Biofuel Synthesis :Hydrophobic acid-functionalized biochar, prepared using 4-aminobenzenesulfonic acid, exhibited high catalytic activity and selectivity in the alkylation process for high-density biofuel synthesis. This innovative approach to catalyst design highlights the role of sulfonated aromatic compounds in sustainable energy production (Zhong et al., 2019).
properties
IUPAC Name |
disodium;4-(4-sulfinatophenoxy)benzenesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S2.2Na/c13-18(14)11-5-1-9(2-6-11)17-10-3-7-12(8-4-10)19(15)16;;/h1-8H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVBSOVGQSBKCB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)[O-])S(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Na2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.